1-Oleoyl-2-acetoyl-sn-glycerol
Description
Context as a Diacylglycerol Lipid Messenger
Diacylglycerols (DAGs) are lipid molecules that function as second messengers in signal transduction. scbt.com They are typically generated at the cell membrane through the cleavage of phospholipids (B1166683) like phosphatidylinositol-4,5-bisphosphate (PIP2). researchgate.net Endogenous DAGs remain within the cell membrane to recruit and activate specific proteins, most notably members of the protein kinase C (PKC) family. scbt.com
1-Oleoyl-2-acetyl-sn-glycerol is a synthetic, cell-permeable analog of these natural DAGs. medchemexpress.comabcam.com Its structure is designed to replicate the function of endogenous DAGs, particularly in its ability to bind to and activate PKC. scbt.com The presence of the oleoyl (B10858665) and acetyl groups makes the molecule lipid-soluble, allowing it to easily cross cell membranes and initiate signaling events from within the cell. This property makes OAG a powerful research tool for directly studying the downstream effects of DAG signaling without needing to stimulate cell surface receptors. medchemexpress.comabcam.com Once inside the cell, OAG is metabolized, likely by a diglycerol (B53887) kinase, into its corresponding phosphatidic acid, 1-oleoyl-2-acetyl-3-phosphoglycerol. abcam.comcaymanchem.com
Fundamental Significance in Cellular Regulation
The fundamental significance of 1-Oleoyl-2-acetyl-sn-glycerol in cellular regulation lies in its role as a potent and specific activator of Protein Kinase C (PKC). scbt.comnih.gov The PKC family of enzymes is central to the regulation of a wide array of cellular functions, including cell growth, differentiation, gene expression, and hormone secretion. scbt.com OAG activates PKC by binding to the C1 domain of the enzyme, mimicking the action of endogenous DAG and causing the enzyme to translocate to the cell membrane where it becomes active. scbt.com
Research utilizing OAG has elucidated its involvement in numerous specific cellular events:
Enzyme Activation and Ion Channel Modulation : In platelets, OAG activates PKC, leading to the phosphorylation of a 40 kDa protein. abcam.comcaymanchem.com It also stimulates the formation of phosphatidylinositol 4-phosphate in these cells. nih.gov In GH3 pituitary cells, OAG has been shown to inhibit both L-type and T-type calcium currents. physiology.org Furthermore, studies in cortical neurons have demonstrated that OAG activates second messenger-operated calcium channels that have properties similar to TRPC channels. nih.gov
Cellular Secretion and Physiological Responses : OAG has been observed to cause a dose-dependent stimulation of insulin (B600854) release from rat pancreatic islets, an effect linked to its activation of PKC. nih.gov It also induces the production of superoxide (B77818) in human neutrophils. medchemexpress.com In muscle fibers, OAG can provoke an elevation of intracellular calcium and sodium concentrations. researchgate.net Research in human monocytes from patients with essential hypertension has shown an increased cation influx induced by OAG, mediated by TRPC3 and TRPC5 channels. nih.gov
Data Tables
Table 1: Physicochemical Properties of 1-Oleoyl-2-acetoyl-sn-glycerol
| Property | Value | Source(s) |
| CAS Number | 86390-77-4 | broadpharm.comscbt.comcaymanchem.comscbt.com |
| Molecular Formula | C23H42O5 | broadpharm.comscbt.comnih.gov |
| Molecular Weight | ~398.6 g/mol | broadpharm.comscbt.comnih.gov |
| Physical Form | Oil | sigmaaldrich.com |
| Synonyms | OAG, 1-O-9Z-octadecenoyl-2-O-acetyl-sn-glycerol | caymanchem.comscbt.com |
| Biological Source | Synthetic |
Table 2: Selected Research Findings on the Effects of this compound (OAG)
| Cell/Tissue Type | Observed Effect of OAG | Implicated Pathway/Mechanism | Source(s) |
| Human Platelets | Phosphorylation of a 40 kDa protein. | Activation of Protein Kinase C (PKC). | abcam.comcaymanchem.com |
| Rat Pancreatic Islets | Dose-related stimulation of insulin release. | Activation of Protein Kinase C (PKC). | nih.gov |
| Human Neutrophils | Induces superoxide production. | Activation of calcium-dependent Protein Kinase C (PKC). | medchemexpress.com |
| GH3 Pituitary Cells | Reversible reduction of L-type and T-type Ca2+ currents. | Modulation of Ca2+ channels via PKC activation. | physiology.org |
| Mouse Cortical Neurons | Increased cytosolic Ca2+ concentration. | Activation of DAG-sensitive channels (TRPC-like). | nih.gov |
| Human Monocytes | Increased calcium and cation influx. | Activation of TRPC3 and TRPC5 channels. | nih.gov |
| Muscle Fibers | Elevation of intracellular Ca2+ and Na+ concentrations. | Activation of cation channels, potentially TRPC channels. | researchgate.net |
Properties
IUPAC Name |
(2-acetyloxy-3-hydroxypropyl) octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTCCMJTPHCGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919268 | |
| Record name | 2-(Acetyloxy)-3-hydroxypropyl octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92282-11-6 | |
| Record name | 2-(Acetyloxy)-3-hydroxypropyl octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of 1 Oleoyl 2 Acetoyl Sn Glycerol
Enzymatic Generation of OAG
The generation of diacylglycerols is a critical step in lipid signaling and biosynthesis, governed by specific enzymatic reactions. Although OAG is primarily known as a synthetic compound, its structural counterparts, endogenous DAGs, are produced through well-established enzymatic pathways.
Endogenous diacylglycerols are canonically generated through the hydrolysis of membrane phospholipids (B1166683) by the enzyme Phospholipase C (PLC). psu.edu In response to various stimuli, PLC enzymes are activated and cleave precursor molecules like phosphatidylinositol 4,5-bisphosphate (PIP2). researchgate.net This reaction yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and membrane-bound diacylglycerol (DAG). researchgate.net For instance, studies on rat renal mesangial cells have shown that vasoconstrictive hormones stimulate the breakdown of PIP2, leading to a concurrent rise in 1,2-diacylglycerol and IP3, which indicates the activation of PLC. nih.gov Similarly, phosphatidylcholine (PC) can also be hydrolyzed by a specific PC-PLC to generate DAG. psu.edu While OAG itself is a synthetic tool used to mimic this natural DAG production, the PLC-mediated pathway is the fundamental enzymatic process that generates the endogenous DAGs for which OAG serves as an analog. psu.edunih.gov
The specific structure of OAG can be achieved through targeted enzymatic reactions, primarily esterification. scbt.com Enzymatic synthesis of structured lipids, such as specific di- or triacylglycerols, often employs lipases to catalyze the addition of fatty acids to a glycerol (B35011) backbone. mdpi.com This process, known as esterification, can be highly specific, allowing for the placement of particular acyl groups at defined sn-positions. tennessee.edu
The synthesis of a molecule like OAG would involve a multi-step process. First, a monoacylglycerol precursor, such as 1-oleoyl-sn-glycerol, would be formed. Subsequently, a second enzymatic step involving an acetyltransferase could add an acetyl group at the sn-2 position. uniprot.org Lysophosphatidylcholine acyltransferase 1 (LPCAT1), for example, is known to possess acetyltransferase activity, catalyzing the conversion of lyso-PAF into PAF by adding an acetyl group. uniprot.org Such enzymatic processes, including esterification and transesterification, are foundational in creating diverse lipid derivatives with specific structures and functions. scbt.commdpi.com
Role of Phospholipase C in OAG Formation
OAG Degradation and Downstream Metabolites
Once present in the cell, OAG is subject to further enzymatic modification, integrating it into cellular metabolic and signaling networks. Its degradation is not merely a means of clearance but a process that generates other biologically active molecules.
A primary metabolic fate for OAG is its phosphorylation by a diacylglycerol kinase (DGK) to form phosphatidic acid. biomol.comcaymanchem.comabcam.com The resulting molecule is 1-oleoyl-2-acetyl-3-phosphoglycerol. caymanchem.comabcam.com Diacylglycerol kinases catalyze the transfer of a phosphate (B84403) group from ATP to a diacylglycerol, converting the signaling molecule DAG into another important lipid messenger, phosphatidic acid (PA). uniprot.orgresearchgate.net This conversion terminates the DAG-mediated signal (such as PKC activation) and initiates PA-dependent signaling pathways. researchgate.net However, the specificity of DGK isoforms varies; for example, the plant diacylglycerol kinase 2 from Arabidopsis thaliana shows almost no activity toward 1-oleoyl-2-acetyl-sn-glycerol, preferring DAGs with two long unsaturated acyl chains. uniprot.org This highlights the enzyme-specific nature of OAG metabolism.
As a diacylglycerol analog, OAG occupies a central position in lipid metabolism, acting as an intermediary in both the synthesis (anabolism) and breakdown (catabolism) of more complex lipids. In anabolic pathways, diacylglycerols are key precursors for the synthesis of triacylglycerols (for energy storage) and phospholipids like phosphatidylcholine and phosphatidylethanolamine. tennessee.edu The re-esterification of DAGs is a crucial step in these biosynthetic routes. tennessee.edu
Conversion to Phosphatidic Acid by Diacylglycerol Kinase
Regulation of OAG Metabolic Flux
The intracellular concentration and activity of diacylglycerols like OAG are tightly controlled to ensure proper signaling fidelity and metabolic balance. The flow of metabolites through the OAG-related pathways, or its metabolic flux, is regulated by enzyme activity and substrate availability.
One key regulatory mechanism is negative feedback. Research on ascites tumor cells showed that treatment with OAG led to a reduction in the activity of phospholipase C. nih.gov This suggests that an accumulation of DAG (or its analog, OAG) can suppress the very enzyme responsible for its generation from phosphoinositides, providing a means to control the intracellular levels of DAG and IP3. nih.gov This feedback loop is crucial for maintaining a balanced rate of cell proliferation. nih.gov The metabolic flux is also controlled by the activity of degradative enzymes like diacylglycerol kinase. The rate at which OAG is converted to phosphatidic acid directly influences the duration of the DAG signal and the availability of OAG as a substrate for other anabolic or catabolic pathways. caymanchem.comuniprot.org Therefore, the metabolic flux of OAG is dynamically regulated by the interplay between its synthesis via PLC and its degradation or conversion by enzymes like DGK.
Data Tables
Table 1: Key Enzymes in 1-Oleoyl-2-acetoyl-sn-glycerol Metabolism
| Enzyme | Function | Role in OAG Metabolism | Reference |
| Phospholipase C (PLC) | Hydrolyzes phospholipids (e.g., PIP2) to generate diacylglycerol (DAG) and inositol phosphates (IP3). | Generates the endogenous DAGs that OAG is designed to mimic, initiating signaling cascades. psu.edunih.gov | psu.edunih.govnih.gov |
| Diacylglycerol Kinase (DGK) | Phosphorylates DAG to produce phosphatidic acid (PA). | Metabolizes OAG into 1-oleoyl-2-acetyl-3-phosphoglycerol, terminating the OAG signal and producing PA. biomol.comcaymanchem.com | biomol.comcaymanchem.comabcam.comuniprot.org |
| Lipases/Acyltransferases | Catalyze the hydrolysis and esterification of lipids. | Involved in the enzymatic synthesis of structured glycerides and the catabolic breakdown of OAG, releasing fatty acids. scbt.commdpi.comnih.gov | scbt.commdpi.comnih.gov |
Table 2: Research Findings on the Metabolic Effects of this compound
| Finding | Experimental System | Metabolic Pathway Affected | Outcome | Reference |
| Negative Feedback Regulation | Ascites Tumor Cells | Phosphoinositide Metabolism | OAG suppressed the activity of Phospholipase C and PIP-kinase. | nih.gov |
| Inhibition of Fatty Acid Synthesis | Isolated Rat Hepatocytes | Fatty Acid Biosynthesis | OAG depressed the rate of de novo fatty acid synthesis, likely via breakdown to oleate, which inhibits acetyl-CoA carboxylase. | nih.gov |
| Stimulation of Phosphatidylinositol 4-Phosphate Formation | Intact Human Platelets | Phosphoinositide Metabolism | OAG stimulated the formation of phosphatidylinositol 4-phosphate. | moleculardepot.com |
| Conversion to Phosphatidic Acid | Platelets | Diacylglycerol Metabolism | OAG is metabolized to its corresponding phosphatidic acid. caymanchem.comabcam.com | caymanchem.comabcam.com |
Molecular Mechanisms of Action of 1 Oleoyl 2 Acetoyl Sn Glycerol
Protein Kinase C (PKC) Activation and Modulation
OAG is widely recognized as a potent activator of Protein Kinase C (PKC). scbt.com It functions by binding to the C1 domain of PKC, which is the binding site for DAG. scbt.com This interaction recruits PKC to the cellular membrane, leading to its activation and subsequent participation in a multitude of signaling cascades. scbt.com
1-Oleoyl-2-acetoyl-sn-glycerol is a well-established activator of calcium-dependent, or conventional, Protein Kinase C (cPKC) isoforms. medchemexpress.comsigmaaldrich.commerckmillipore.com The activation of these isoforms, which include PKCα, PKCβ, and PKCγ, is critically dependent on intracellular calcium levels in addition to DAG or its analogs. nih.govcloudfront.net Upon receptor-mediated signaling that elevates intracellular calcium, cPKC translocates to the plasma membrane where it can then be activated by OAG. nih.gov Research indicates that OAG can potentiate the activity of PKCα, PKCβI/II, and PKCγ. acs.org Studies in rabbit aortic smooth muscle cells have specifically correlated OAG-induced calcium entry with the expression of the PKC-epsilon isoform, although this is a novel PKC (nPKC) isoform, highlighting the complexity of OAG's interactions. nih.gov
The activation of PKC by this compound initiates a cascade of phosphorylation events, targeting various substrate proteins. In human platelets, OAG activation of PKC leads to the phosphorylation of a 40 kDa protein and a 47,000-dalton (p47) protein, which is associated with platelet aggregation and secretion. caymanchem.comnih.gov In human endothelial cells, OAG has been shown to stimulate the phosphorylation of AMP-activated protein kinase α1 (AMPKα1) at the Ser487 residue. portlandpress.com Conversely, in Caco-2 intestinal epithelial cells, PKC activation by OAG results in the phosphorylation of myosin light chain kinase (MLCK), which in turn leads to a decrease in the phosphorylation of the myosin light chain (MLC) itself. jrturnerlab.comphysiology.org
Table 1: Examples of PKC-Mediated Substrate Phosphorylation Induced by OAG
| Cell Type | Substrate Protein | Effect of Phosphorylation | Reference(s) |
|---|---|---|---|
| Human Platelets | 40 kDa protein | Associated with PKC activation | caymanchem.com |
| Human Platelets | p47 (47,000-dalton protein) | Associated with platelet aggregation and secretion | nih.gov |
| Human Endothelial Cells | AMP-activated protein kinase α1 (AMPKα1) | Phosphorylation at Ser487 | portlandpress.com |
| Caco-2 Cells | Myosin Light Chain Kinase (MLCK) | Increased phosphorylation | jrturnerlab.comphysiology.org |
The interaction between diacylglycerols and PKC is highly stereospecific. PKC is specifically activated by the naturally occurring sn-1,2-(S)-enantiomer of diacylglycerol. core.ac.uk Studies using various analogs have demonstrated that the binding to and activation of PKC is stereospecific for the glycerol (B35011) backbone. nih.gov The L-configuration of the glycerol backbone is required for activity, while isomers with the D-configuration are essentially inactive. nih.gov The formal name for OAG, 1-O-9Z-octadecenoyl-2-O-acetyl-sn-glycerol, denotes this specific stereoisomer, confirming its role as a stereospecific activator of PKC. caymanchem.com Research has also shown that while the stereochemistry of the glycerol backbone is critical, the chirality of the acyl side chain does not significantly influence binding affinity. nih.gov
PKC-Mediated Substrate Phosphorylation Events
Modulation of Ion Channel Activity
Beyond its role as a PKC activator, OAG directly and indirectly modulates the activity of various ion channels, influencing ion flux across the plasma membrane and impacting cellular functions like membrane potential and intracellular calcium homeostasis.
OAG has been shown to modulate both high-threshold (L-type) and low-threshold (T-type) voltage-gated calcium channels, though the effects can be complex and tissue-specific. In GH3 pituitary cells, OAG inhibits both L-type and T-type calcium currents. physiology.org Similarly, in studies using tsA-201 cells expressing cardiac L-type Caᵥ1.2 channels, OAG caused a significant reduction in the calcium current, an effect dependent on specific threonine residues in the N-terminus of the channel protein. pnas.org In contrast, in teleost retinal horizontal cells, OAG was found to decrease the T-type current while simultaneously increasing the sustained L-type current. physiology.org Research on pulmonary artery endothelial cells from chronically hypoxic rats showed that OAG-induced Ca²⁺ influx was diminished, and this response was sensitive to a T-type channel inhibitor, mibefradil. nih.gov However, in guinea-pig tracheal smooth muscle cells, OAG did not reduce the L-type calcium current, suggesting that its modulatory effects are not universal across all cell types. jst.go.jp
Table 2: Research Findings on OAG's Regulation of Voltage-Gated Calcium Channels
| Cell/Tissue Type | Channel Type | Observed Effect of OAG | Reference(s) |
|---|---|---|---|
| GH3 Pituitary Cells | L-type & T-type | Inhibition | physiology.org |
| Cardiac Caᵥ1.2 (in tsA-201 cells) | L-type | Inhibition | pnas.org |
| Teleost Retinal Horizontal Cells | T-type | Inhibition | physiology.org |
| Teleost Retinal Horizontal Cells | L-type | Potentiation | physiology.org |
| Pulmonary Artery Endothelial Cells | T-type (implicated) | Attenuated influx after chronic hypoxia | nih.gov |
OAG is a well-documented activator of several members of the Transient Receptor Potential Canonical (TRPC) channel family, which are non-selective cation channels that permit the influx of calcium and other cations. mdpi.com The TRPC3/6/7 subfamily of channels can be directly activated by OAG, often in a manner that is independent of PKC activation. mdpi.comnih.gov For example, OAG activates TRPC6 in rabbit portal vein smooth muscle cells in a PKC-independent fashion. nih.gov In human platelets, OAG induces calcium influx through TRPC6 channels, a process that is enhanced by high glucose concentrations. ahajournals.orgahajournals.org
The interaction is complex, as different TRPC channels and heteromeric combinations show varied responses. In HEK-293 cells, OAG-stimulated cation entry involves TRPC3, TRPC4, TRPC6, and TRPC7, but not TRPC1. capes.gov.br In monocytes from patients with essential hypertension, an increased OAG-induced cation influx was observed, which was linked to elevated expression of TRPC3 and TRPC5. nih.gov In other contexts, the effect of OAG is mediated by PKC. For instance, OAG can inhibit the activation of TRPC4 and TRPC5, an effect that is blocked by PKC inhibitors. nih.gov Furthermore, OAG, acting as a PKC activator, was shown to inactivate heteromeric TRPC1/5 channels. researchgate.net In some glial cells, OAG activates TRPC3, leading to a novel form of calcium oscillations. jneurosci.org
Table 3: Summary of OAG Interactions with TRPC Channels
| TRPC Channel(s) | Cell Type / System | Key Finding | Mechanism | Reference(s) |
|---|---|---|---|---|
| TRPC3, TRPC6, TRPC7 | General, various expression systems | Direct channel activation | PKC-independent | mdpi.comnih.gov |
| TRPC6 | Human Platelets, A7r5 smooth muscle cells | Activation, Ca²⁺ influx | PKC-independent | nih.govahajournals.orgahajournals.org |
| TRPC3, TRPC5 | Human Monocytes | Increased Ca²⁺ influx in hypertension | Not specified | nih.gov |
| TRPC4, TRPC5 | Expression systems | Inhibition of activation | PKC-dependent | nih.gov |
| TRPC1/5 | HEK-293 cells (co-expressing) | Inactivation | PKC-dependent | researchgate.net |
| TRPC3, TRPC4, TRPC6, TRPC7 | HEK-293 cells (endogenous) | Mediate OAG-stimulated cation entry | Not specified | capes.gov.br |
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | OAG |
| Diacylglycerol | DAG |
| Protein Kinase C | PKC |
| Myosin Light Chain | MLC |
| Myosin Light Chain Kinase | MLCK |
| AMP-activated protein kinase | AMPK |
| Transient Receptor Potential Canonical | TRPC |
| Mibefradil | |
| Bisindolylmaleimide I | GF 109203X |
| Thapsigargin | |
| Chelerythrine |
Interaction with Transient Receptor Potential Cation Channels (TRPC)
Differential Effects on TRPC1/4 and TRPC1/5 Heteromeric Channels
This compound (OAG), a cell-permeable analog of the second messenger diacylglycerol (DAG), exhibits differential effects on transient receptor potential canonical (TRPC) channel heteromers. Specifically, its action varies between TRPC1/4 and TRPC1/5 channel complexes.
In studies involving HEK293 cells co-expressing TRPC1α/4β, the application of OAG, a protein kinase C (PKC) activator, following induced depletion of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), did not result in further current inhibition. researchgate.netkoreamed.org This suggests that the activation of PKC by the DAG analog does not play a significant role in the inactivation of the TRPC1/4 heteromeric channel. researchgate.net The inactivation of TRPC1/4 appears to be more influenced by products of PI(4,5)P2 hydrolysis, such as inositol (B14025) trisphosphate (IP3) and subsequent high intracellular calcium levels. koreamed.orgkjpp.net
Conversely, in cells expressing TRPC1α/5, the addition of OAG after PI(4,5)P2 depletion led to a decrease in current amplitude down to the basal level. researchgate.net This indicates that the inactivation of the TRPC1/5 heteromeric channel is under the control of the DAG-PKC pathway. koreamed.orgkjpp.net These findings highlight distinct regulatory mechanisms for TRPC1/4 and TRPC1/5 channels, despite the close homology between TRPC4 and TRPC5. koreamed.orgkjpp.net The formation of heteromers with TRPC1 is crucial in regulating cytosolic calcium levels and alters the biophysical properties of the homomeric channels. koreamed.orgkjpp.net
Table 1: Effect of OAG on TRPC1/4 and TRPC1/5 Heteromeric Channels
| Channel Complex | Experimental Condition | Effect of OAG | Implied Inactivation Mechanism |
| TRPC1α/4β | Following PI(4,5)P2 depletion | No further current inhibition researchgate.netkoreamed.org | IP3-induced calcium release koreamed.orgkjpp.net |
| TRPC1α/5 | Following PI(4,5)P2 depletion | Current amplitude decreased to basal level researchgate.net | DAG-PKC pathway koreamed.orgkjpp.net |
Activation of TRPC3 and TRPC6 Channels
This compound is a well-established activator of the TRPC3 and TRPC6 subfamilies of TRP channels. biorxiv.org These channels are considered receptor-activated or second-messenger-operated channels, directly gated by diacylglycerol produced from receptor-coupled phospholipase C (PLC) activation. biorxiv.orgahajournals.org
Studies have consistently shown that OAG induces cation influx and channel currents in cells expressing TRPC3 and TRPC6. ahajournals.orgnih.gov For instance, in human monocytes, OAG-induced calcium influx was significantly increased in patients with essential hypertension, which was associated with an elevated expression of TRPC3. nih.gov Similarly, in pulmonary arterial smooth muscle cells (PASMCs), OAG was used to directly activate receptor-operated channels, leading to a significant increase in cation entry, which was attributed to TRPC6. ahajournals.org
The activation of TRPC3 and TRPC6 by OAG is independent of protein kinase C (PKC), distinguishing it from other signaling pathways. ahajournals.org Furthermore, research on HEK293 cells expressing TRPC6 demonstrated that OAG-evoked currents could be inhibited by specific antagonists, confirming its role as a direct activator. biorxiv.org The activation of these channels by OAG leads to membrane depolarization and calcium influx. biorxiv.org
Table 2: OAG-Mediated Activation of TRPC3 and TRPC6 Channels
| Channel | Cell Type | Observed Effect of OAG | Reference |
| TRPC3 | Human Monocytes | Increased calcium influx nih.gov | nih.gov |
| TRPC3 | HEK293 Cells | Did not affect activation by OAG when testing an antagonist nih.gov | nih.gov |
| TRPC6 | Pulmonary Arterial Smooth Muscle Cells | Increased cation entry ahajournals.org | ahajournals.org |
| TRPC6 | HEK293 Cells | Evoked currents and membrane depolarization biorxiv.org | biorxiv.org |
| TRPC6 | Mouse Brown Adipocytes | Induced an increase in intracellular Ca2+ nih.gov | nih.gov |
Influence on Intracellular Calcium Homeostasis
Modulation of Store-Operated Calcium Entry (SOCE)
The influence of this compound on store-operated calcium entry (SOCE) is complex and appears to be cell-type dependent. SOCE is a critical calcium influx pathway activated in response to the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). researchgate.net
In some contexts, OAG-activated channels are distinguished from classical SOCE. For example, in pulmonary arterial smooth muscle cells, OAG-induced cation entry (mediated by TRPC6) showed a much lower sensitivity to inhibition by Lanthanum (La³⁺) compared to thapsigargin-induced SOCE (mediated by TRPC1), suggesting distinct entry pathways. ahajournals.org However, in human monocytes from patients with essential hypertension, an increased OAG-induced calcium influx was observed alongside elevated SOCE, with both phenomena linked to the upregulation of TRPC3 and TRPC5 channels. nih.gov This suggests a potential interplay or common regulatory factors.
Furthermore, in primary myelofibrosis-derived endothelial colony forming cells, OAG was found to cause a decrease in ER calcium concentration, which is a prerequisite for SOCE activation. researchgate.net However, these channels are not considered store-operated in the classical sense. kjpp.net The upregulation of TRPC1/4/5 has been linked to augmented SOCE in proliferating arterial myocytes. nih.gov
Modulation of Receptor-Operated Calcium Entry (ROCE)
This compound is a direct activator of receptor-operated calcium entry (ROCE), a process mediated by receptor-operated channels (ROCCs). ahajournals.orgglobalauthorid.com These channels are activated by the binding of an agonist to a membrane receptor, often involving the production of diacylglycerol (DAG). OAG, as a DAG analog, bypasses the receptor and directly activates these channels. ahajournals.org
In pulmonary arterial smooth muscle cells, OAG is used to specifically activate ROCE, which is primarily mediated by TRPC6 channels. ahajournals.org This OAG-induced cation entry is a key characteristic used to distinguish ROCE from SOCE. ahajournals.org Similarly, in rat aortic smooth muscle cells, OAG-induced vasoreactivity is attributed to the activation of ROCCs, and this process is sensitive to cholesterol depletion, suggesting a role for caveolae in regulating ROCC activity. karger.com
Studies on proliferating arterial myocytes have shown that augmented ROCE, activated by OAG, is associated with the upregulated expression of TRPC3 and TRPC6. nih.gov This highlights the importance of the DAG-TRPC3/6 pathway in mediating calcium influx in various cell types.
Table 3: OAG's Role in SOCE and ROCE
| Calcium Entry Mechanism | Cell Type | Key Finding Regarding OAG | Associated TRP Channels | Reference |
| SOCE | Pulmonary Arterial Smooth Muscle Cells | OAG-induced entry is pharmacologically distinct from SOCE. ahajournals.org | TRPC1 (SOCE), TRPC6 (OAG-induced) | ahajournals.org |
| SOCE | Human Monocytes | Increased OAG-induced influx alongside increased SOCE. nih.gov | TRPC3, TRPC5 | nih.gov |
| ROCE | Pulmonary Arterial Smooth Muscle Cells | OAG directly activates ROCE. ahajournals.org | TRPC6 | ahajournals.org |
| ROCE | Rat Aortic Smooth Muscle Cells | OAG-induced vasoreactivity mediated by ROCCs. karger.com | Not specified, but TRPC6 is implicated. | karger.com |
| ROCE | Proliferating Arterial Myocytes | Augmented ROCE activated by OAG. nih.gov | TRPC3, TRPC6 | nih.gov |
Impact on Endoplasmic Reticulum Calcium Dynamics
1-Oleoyl-2-acetyl-sn-glycerol has been shown to directly impact calcium levels within the endoplasmic reticulum (ER). In primary myelofibrosis-derived endothelial colony forming cells (PMF-ECFCs), OAG application leads to a rapid decrease in the ER calcium concentration. researchgate.net This effect was observed in the presence of external calcium but not in its absence, suggesting that the depletion is linked to calcium influx that then triggers further release or inhibits reuptake into the ER. researchgate.net
The mechanism for this OAG-induced ER calcium depletion involves the phospholipase C (PLC)/inositol-1,4,5-trisphosphate (InsP3) signaling pathway. researchgate.net The process is prevented by inhibitors of PLC and the InsP3 receptor, indicating that OAG's effect is not a simple, direct release of calcium from the ER but rather an activation of a signaling cascade that leads to ER calcium mobilization. researchgate.net This depletion of ER calcium stores is a critical event that subsequently triggers store-operated calcium entry (SOCE). researchgate.net In contrast, some studies suggest that OAG enhances calcium uptake into the endoplasmic reticulum to activate CASK. scbt.com
Other Molecular Targets and Interactions
Beyond its well-documented effects on TRP channels and calcium homeostasis, 1-Oleoyl-2-acetyl-sn-glycerol interacts with other molecular targets, primarily as an activator of protein kinase C (PKC). medchemexpress.comabcam.com As a cell-permeable analog of diacylglycerol (DAG), it mimics the endogenous second messenger that activates conventional and novel PKC isoforms. abcam.com This activation of PKC can, in turn, phosphorylate a wide range of substrate proteins, leading to diverse cellular responses. For instance, in platelets, OAG-induced PKC activation results in the phosphorylation of a 40 kDa protein. abcam.com
OAG is also metabolized within the cell to its corresponding phosphatidic acid, 1-oleoyl-2-acetyl-3-phosphoglycerol, which may have its own biological activities. abcam.com Furthermore, OAG's activation of TRPC channels can be modulated by other signaling pathways. For example, the mechanical potentiation of OAG-induced TRPC6 currents can be abolished by the knockdown of cytosolic phospholipase A2, indicating a synergistic interaction between lipid signaling pathways. ahajournals.org
Effects on Adenylyl Cyclase Activity
The interaction between this compound (OAG) and adenylyl cyclase (AC) activity is not characterized by direct activation. Instead, OAG serves as a critical tool to differentiate between various calcium (Ca²⁺) entry pathways and their subsequent effects on Ca²⁺-sensitive AC isoforms, particularly adenylyl cyclase type 8 (AC8). Research indicates that AC8 is selectively stimulated by capacitative Ca²⁺ entry (CCE), a process initiated by the depletion of intracellular Ca²⁺ stores. physiology.org In contrast, non-capacitative Ca²⁺ entry mechanisms, such as those triggered by OAG, are ineffective at stimulating AC8 activity. physiology.org
In studies using human embryonic kidney (HEK) 293 cells, it was demonstrated that while CCE robustly activates AC8, the Ca²⁺ influx activated by OAG does not. physiology.orgresearchgate.net This distinction allows AC8 to be used as a functional reporter to discriminate between CCE and OAG-sensitive Ca²⁺ entry, which is often mediated by transient receptor potential canonical (TRPC) channels. researchgate.net The failure of OAG-induced Ca²⁺ entry to stimulate AC8 suggests that the enzyme is part of a specialized signaling complex that is physically and functionally separate from the channels that OAG activates. physiology.org
However, in other cellular contexts, OAG can modulate AC activity indirectly. In studies on purified rat Leydig cells, OAG had no effect on basal cyclic AMP (cAMP) levels. oup.com Yet, it was found to decrease cAMP production stimulated by human chorionic gonadotropin (hCG) while increasing cAMP production stimulated by the direct AC activator forskolin. oup.com These findings suggest that protein kinase C (PKC) activation by OAG may interfere with receptor-G protein coupling while also potentially inhibiting G-protein-mediated suppression of adenylyl cyclase. oup.com
Table 1: Effects of this compound on Adenylyl Cyclase (AC) Activity in Different Experimental Systems
| Cell Type/System | AC Isoform | Experimental Context | Observed Effect of OAG | Reference |
| HEK 293 Cells | Adenylyl Cyclase 8 (AC8) | Comparison of Ca²⁺ entry pathways | OAG-activated Ca²⁺ entry does not stimulate AC8 activity, unlike capacitative Ca²⁺ entry. | physiology.orgresearchgate.net |
| Rat Leydig Cells | Not specified | Basal conditions | No effect on basal cAMP production. | oup.com |
| Rat Leydig Cells | Not specified | hCG-stimulated conditions | Decreased cAMP production. | oup.com |
| Rat Leydig Cells | Not specified | Forskolin-stimulated conditions | Increased cAMP production. | oup.com |
Cellular and Physiological Roles of 1 Oleoyl 2 Acetoyl Sn Glycerol
Participation in Core Cell Signaling Pathways
As a potent PKC activator, OAG is involved in fundamental cellular processes, including the regulation of cell growth, differentiation, and survival. It triggers signaling cascades that influence the cell cycle and can determine a cell's fate.
Regulation of Cell Growth and Proliferation
OAG has been demonstrated to act as a mitogenic signal, promoting cell growth and division in specific contexts. In quiescent Swiss 3T3 mouse fibroblast cells, OAG works synergistically with insulin (B600854) and other growth factors to stimulate the reinitiation of DNA synthesis and cell division. This effect highlights its role in pushing cells from a resting state into a proliferative cycle, an action it shares with tumor-promoting phorbol (B1677699) esters through the common pathway of PKC activation.
However, the proliferative effects of OAG are not universal and appear to be highly dependent on the cell type. For instance, in studies involving human peripheral blood mononuclear cells, OAG was found to stimulate the production of IgG and IgM immunoglobulins—a marker of B-cell functional activation—without inducing cell proliferation. This indicates that OAG can trigger specialized cell functions independently of a mitogenic response.
Table 1: Effects of 1-Oleoyl-2-acetoyl-sn-glycerol on Cell Growth and Proliferation
| Cell Type | Finding | Implication |
|---|---|---|
| Swiss 3T3 Cells | Acts with growth factors to stimulate DNA synthesis and cell division. | Promotes proliferation in quiescent fibroblasts. |
| Human Peripheral Blood Mononuclear Cells | Stimulates immunoglobulin production without an increase in cell proliferation. | Can induce cell function without promoting cell growth. |
Influence on Cellular Differentiation Processes
OAG has a significant, often inhibitory, influence on the differentiation of various cell types. This modulation is primarily mediated through its activation of protein kinase C. In cultured rat granulosa cells, OAG inhibits the differentiation process that is normally induced by follicle-stimulating hormone (FSH). Specifically, it prevents the formation of luteinizing hormone (LH) receptors, a key marker of granulosa cell maturation. This inhibitory action occurs at a point in the signaling cascade distal to the initial cAMP production, directly implicating PKC activation as the disruptive mechanism. nih.gov
Similarly, OAG affects the differentiation of Friend erythroleukemia cells (FELC). It was shown to inhibit the differentiation of FELC clones that are sensitive to the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), but had no effect on TPA-resistant clones. This effect required repeated application, suggesting that sustained PKC activation by OAG mimics the long-term influence of phorbol esters on cellular maturation pathways.
Table 2: Influence of this compound on Cellular Differentiation
| Cell Type | Finding | Mechanism |
|---|---|---|
| Rat Granulosa Cells | Inhibits FSH-induced differentiation and LH receptor expression. nih.gov | Activation of protein kinase C, acting at a step after adenylate cyclase. nih.gov |
| Friend Erythroleukemia Cells (TPA-Sensitive) | Inhibits differentiation with repeated application. | Mimics long-term effects of TPA, likely through sustained PKC activation. |
Modulation of Apoptosis
The activation of protein kinase C by OAG plays a modulatory role in apoptosis, or programmed cell death, often acting as a survival signal that suppresses cell death pathways. In human leukemic HL-60 cells, the induction of apoptosis by polychlorinated biphenyls (PCBs) was examined. The addition of OAG, which activates PKC, was found to suppress the DNA fragmentation characteristic of apoptosis. nih.gov
This finding demonstrates that the activation of the PKC pathway can be a critical factor in preventing cell death induced by certain chemical stressors. nih.gov Conversely, when PKC was inhibited, the apoptotic effects of the PCBs were enhanced. nih.gov This suggests that OAG, by stimulating PKC activity, can tip the cellular balance away from apoptosis and toward survival in the face of specific death-inducing stimuli. nih.gov
Involvement in Specialized Cellular Functions
Beyond core processes, OAG is instrumental in activating highly specialized functions in terminally differentiated cells like platelets and neutrophils, which are critical components of hemostasis and the innate immune system, respectively.
Platelet Activation and Aggregation Mechanisms
OAG is a well-established stimulator of blood platelet activation and aggregation. vwr.com As a DAG analog, it activates PKC within platelets, which is a central event in the thrombotic response. merckmillipore.com This activation leads to a cascade of downstream events, including the phosphorylation of a 40 kDa protein, which is an endogenous substrate for PKC in platelets.
Research shows that OAG significantly potentiates platelet aggregation induced by other agonists, such as adenosine (B11128) diphosphate (B83284) (ADP). Interestingly, this enhancement of aggregation can proceed even as OAG simultaneously inhibits the ADP-induced rise in cytosolic calcium concentration. This suggests that while calcium is a key signaling ion, PKC activation by OAG can drive certain aspects of platelet aggregation through pathways that are not strictly dependent on a large increase in intracellular calcium. Furthermore, OAG treatment in platelets also stimulates the formation of phosphatidylinositol 4-phosphate, indicating a broader impact on phosphoinositide metabolism during activation.
Induction of Superoxide (B77818) Production in Neutrophils
In human neutrophils, OAG triggers a critical immune function: the production of superoxide anions. medchemexpress.com This is a key component of the "oxidative burst," a process used by neutrophils to destroy pathogens. The induction of superoxide is directly linked to OAG's ability to activate PKC. medchemexpress.com
The role of calcium in this process is complex. While initial research indicated that OAG-induced superoxide generation was independent of extracellular calcium, subsequent studies have provided more nuance. At lower concentrations of OAG (below 100 µM), the production of superoxide is, in fact, enhanced by the presence of extracellular calcium ions. This activation pathway appears to differ in some respects from that initiated by phorbol esters. Additionally, OAG has been shown to directly stimulate the enzyme 5-lipoxygenase in neutrophils, which is involved in synthesizing inflammatory mediators, by acting on a binding site within the enzyme's C2-like domain.
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | OAG |
| Diacylglycerol | DAG |
| Protein Kinase C | PKC |
| Adenosine diphosphate | ADP |
| Follicle-stimulating hormone | FSH |
| Luteinizing hormone | LH |
| 12-O-tetradecanoylphorbol-13-acetate | TPA |
| Phosphatidylinositol 4-phosphate | - |
| Polychlorinated biphenyls | PCBs |
| Immunoglobulin G | IgG |
| Immunoglobulin M | IgM |
Regulation of Growth Hormone-Releasing Hormone Release from Placental Cells
Research into the endocrine functions of the placenta has revealed that it is a source of various hormones, including growth hormone-releasing hormone (GHRH). Studies on primary cultures of mouse placental cells have shown that OAG can significantly stimulate the release of GHRH immunoreactivity (mGRH-IR). nih.govresearchgate.net This effect was observed without a corresponding increase in the total synthesis of the peptide, suggesting that OAG's influence is on the secretory pathway. nih.gov The mechanism of this stimulated release is believed to be mediated, at least in part, by the activation of protein kinase C (PKC). nih.gov
In addition to its effects on GHRH, OAG has also been shown to influence the production of other placental hormones. In human term placental explants, OAG stimulated the production of progesterone (B1679170) in a dose-dependent manner when low-density lipoprotein was provided as a precursor. nih.gov This stimulation of progesterone production by OAG was not associated with changes in intracellular cAMP levels but was blocked by a protein synthesis inhibitor, suggesting a mechanism dependent on new protein synthesis that is downstream of PKC activation. nih.gov
Table 1: Effect of this compound on Placental Hormone Production
| Cell/Tissue Model | Hormone Measured | OAG Concentration | Observed Effect | Reference |
| Mouse placental cell primary culture | Growth Hormone-Releasing Hormone immunoreactivity (mGRH-IR) | Not specified | Significant stimulation of release | nih.govresearchgate.net |
| Human term placental explants | Progesterone | 25-250 µmol/L | Dose-dependent increase in production (up to 1.6-fold) | nih.gov |
Modulation of Neuronal Long-Term Potentiation in Hippocampal Models
Long-term potentiation (LTP), a persistent strengthening of synapses, is widely considered a cellular correlate of learning and memory. nih.gov The hippocampus is a key brain region for these processes, and studies on hippocampal models have shed light on the molecular mechanisms of LTP. nih.gov Research using synaptosomes prepared from the CA3 area of the rat hippocampus has demonstrated that OAG can modulate the release of the excitatory neurotransmitter glutamate (B1630785). nih.gov
In control (non-potentiated) hippocampal tissue, OAG was found to significantly enhance the potassium-induced release of radiolabelled glutamate in a dose-dependent manner. nih.gov However, in synaptosomes prepared from tissue where LTP had already been induced in vivo, OAG did not produce any further enhancement of glutamate release. nih.gov This occlusion of effects suggests that the signaling pathway involving endogenous DAG, which OAG mimics, is likely utilized during the maintenance of LTP and is involved in the enhanced glutamate release associated with it. nih.gov Further research has indicated a synergistic potentiation of glutamate release from hippocampal mossy fiber synaptosomes when OAG is combined with arachidonic acid, an effect that is dependent on PKC activation. nih.gov
Table 2: Modulation of Glutamate Release by this compound in Hippocampal Synaptosomes
| Experimental Condition | Treatment | Key Finding | Reference |
| Control rat hippocampal synaptosomes | This compound | Dose-dependent enhancement of K+-induced glutamate release | nih.gov |
| LTP-induced rat hippocampal synaptosomes | This compound | No further enhancement of glutamate release | nih.gov |
| Rat hippocampal mossy fiber synaptosomes | This compound + Arachidonic Acid | Synergistic potentiation of depolarization-induced glutamate efflux | nih.gov |
Activation of Volume-Regulated Chloride Currents in Keratinocytes
Keratinocytes, the primary cells of the epidermis, are subject to changes in cell volume that must be regulated to maintain tissue homeostasis. This regulation involves the activity of various ion channels, including volume-regulated chloride currents (ICl, swell). Studies utilizing the human keratinocyte cell line HaCaT have shown that OAG can directly activate these currents under isotonic conditions. nih.govnih.gov
This activation of ICl, swell by OAG is a significant finding as it demonstrates a physiological activation of these channels by a component of a receptor-coupled signaling pathway, independent of actual cell swelling. nih.govnih.gov The effect of OAG on ICl, swell was found to be non-additive with the currents induced by cell swelling or receptor agonists, suggesting that they all converge on a common activation pathway. nih.govnih.gov Notably, the activation of ICl, swell by OAG is not dependent on an increase in intracellular calcium concentration or the activity of protein kinase C. nih.govnih.govnih.gov
Table 3: Activation of Volume-Regulated Chloride Currents (ICl, swell) by this compound in HaCaT Keratinocytes
| Parameter | Condition | Observation | Reference |
| Activation of ICl, swell | Application of 100 µM OAG under isotonic conditions | Direct activation of the current | nih.govnih.gov |
| Dependence on Intracellular Calcium | [Ca2+]i buffered at 100 nM | Activation of ICl, swell by OAG still observed | nih.gov |
| Dependence on Protein Kinase C | PKC activity not required | OAG-induced activation of ICl, swell is PKC-independent | nih.govnih.govnih.gov |
| Cell Volume | Application of 100 µM OAG under isotonic conditions | Decrease in cell volume observed after 30 seconds | nih.gov |
Contribution to Lipid Metabolism Regulation in Specific Cellular Systems
Negative Feedback Regulation of Phosphoinositide Metabolism
The phosphoinositide signaling pathway is crucial for the regulation of numerous cellular processes, including proliferation. Dysregulation of this pathway is often associated with diseases such as cancer. Studies using ascites tumor cells, a model for rapidly proliferating cancer cells, have revealed a role for OAG in the negative feedback regulation of phosphoinositide metabolism. nih.govnih.gov
In these cells, long-term exposure to OAG, which mimics a state of persistently elevated DAG levels, leads to a suppression of the radioactivity level of inositol (B14025) phosphates, particularly inositol trisphosphate (IP3). nih.govnih.gov This is accompanied by a significant reduction in the activity of key enzymes in the pathway. The membrane-bound, Ca2+- and GTPγS-sensitive phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate IP3 and DAG, showed much lower activity in OAG-stimulated cells. nih.govnih.gov Similarly, the activity of phosphatidylinositol 4-phosphate 5-kinase (PIP-kinase), which synthesizes PIP2, was reduced by approximately 85% in cells treated with OAG. nih.govnih.gov This dual reduction in both the synthesis and degradation of PIP2 provides a mechanism for controlling the intracellular levels of the second messengers IP3 and DAG, thereby regulating the rate of cell proliferation. nih.govnih.gov
Table 4: Negative Feedback Regulation of Phosphoinositide Metabolism by this compound in Ascites Tumor Cells
| Parameter | Effect of OAG Treatment | Quantitative Change | Reference |
| Inositol Phosphate (B84403) Levels | Suppression | Significant decrease, particularly in IP3 | nih.govnih.gov |
| Phospholipase C (PLC) Activity | Reduction | Markedly lower activity in OAG-stimulated cells | nih.govnih.gov |
| PIP-Kinase Activity | Reduction | Approximately 85% decrease | nih.govnih.gov |
Role in Cellular Dysregulation Models
Studies in Cellular Models of Lipid Metabolism Dysregulation
The use of OAG in cellular models of dysregulation has provided insights into the pathological consequences of altered lipid signaling. In the context of ascites tumor cells, which exhibit dysregulated proliferation, OAG has been instrumental in demonstrating the negative feedback loops that can be imposed on phosphoinositide metabolism, as detailed in the previous section. nih.govnih.gov This highlights a potential endogenous mechanism to counterbalance uncontrolled cell growth signals.
In a different model of dysregulation, this time related to airway function, OAG was used in human airway smooth muscle (ASM) cells to investigate the regulation of Gq-protein coupled receptor signaling. nih.gov These signaling pathways are important for ASM contraction, which is exaggerated in asthma. The study showed that an increase in DAG, mimicked by the application of OAG, can lead to a negative feedback inhibition of phospholipase C activity, thereby attenuating further signaling. nih.gov
Furthermore, in a mouse model relevant to malignant hyperthermia, a condition of dysregulated calcium homeostasis in skeletal muscle, OAG was used to probe the role of specific ion channels. nih.govnih.gov In muscle fibers from these mice, which have a mutation in the ryanodine (B192298) receptor 1 (RYR1), application of 100 µM OAG induced a significantly greater elevation of intracellular Ca2+ and Na+ concentrations compared to wild-type muscle fibers. nih.govresearchgate.net This effect was shown to be mediated by Transient Receptor Potential Canonical (TRPC) channels, indicating that DAG signaling can contribute to the calcium overload characteristic of this pathological state. nih.govnih.gov
Table 5: Effects of this compound in a Mouse Model of Malignant Hyperthermia
| Genotype | Treatment | Change in Intracellular Ca2+ | Change in Intracellular Na+ | Reference |
| Wild-type | 100 µM OAG | Significant elevation | 18% increase | nih.govresearchgate.net |
| RYR1-p.G2435R heterozygous | 100 µM OAG | Greater elevation than wild-type | 42% increase | researchgate.net |
| RYR1-p.G2435R homozygous | 100 µM OAG | Greatest elevation | 50% increase | researchgate.net |
Investigation in In Vitro Models of Podocyte Injury
This compound (OAG) serves as a critical investigative tool in in vitro models of podocyte injury due to its function as a cell-permeable analog of diacylglycerol (DAG). caymanchem.comsigmaaldrich.com As an activator of protein kinase C (PKC) and, more specifically, a recognized agonist of Transient Receptor Potential Canonical 6 (TRPC6) channels, OAG allows researchers to simulate the downstream effects of signaling pathways implicated in podocyte damage. sigmaaldrich.comcore.ac.uk Podocytes are highly specialized cells of the kidney glomerulus, and their injury is a central event in the pathogenesis of proteinuric kidney diseases, including diabetic kidney disease. nih.govnih.gov
In cultured human and murine podocytes, the application of OAG is a standard method to induce and study TRPC6 channel activity. core.ac.uknih.gov These channels are calcium-permeable cation channels, and their excessive activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key trigger for podocyte dysfunction. core.ac.uknih.gov Research has demonstrated that OAG application markedly increases [Ca²⁺]i in human podocytes, an effect that is abolished when extracellular calcium is removed, confirming that OAG induces calcium influx through plasma membrane channels like TRPC6. core.ac.uk
Studies utilize OAG to explore the mechanisms underlying podocyte injury in various pathological contexts. For instance, in models of diabetic kidney disease, advanced glycation end products (AGEs) stimulate an increase in TRPC6-dependent Ca²⁺ influx, leading to cytoskeletal rearrangement and loss of cell-matrix adhesion. nih.gov In these in vitro settings, OAG is used to confirm the role of TRPC6 activation in these detrimental processes. When a protective agent, Tangshen Formula (TSF), was shown to ameliorate AGE-induced podocyte injury, the addition of OAG blocked this protective effect, demonstrating that the injury pathway is dependent on TRPC6 activation. nih.gov
Furthermore, OAG has been instrumental in linking other cellular pathways to TRPC6-mediated podocyte injury. Research has shown that homocysteine, a risk factor for kidney disease, enhances OAG-stimulated Ca²⁺ influx in podocytes. ahajournals.orgahajournals.org This effect was found to be dependent on the Nucleotide-binding oligomerization domain containing 2 (NOD2), an innate immunity mediator, which increases the expression of TRPC6. ahajournals.orgahajournals.org Similarly, insulin has been shown to increase the surface expression of TRPC6 channels in cultured podocytes, and the application of OAG mimics the insulin-induced increase in cationic currents, suggesting they act on the same channel population. nih.govphysiology.org
The table below summarizes key findings from in vitro studies using this compound to investigate podocyte injury.
| Cell Model | Condition / Stimulus | Effect of this compound (OAG) | Key Pathway / Finding | Reference(s) |
| Cultured Human Podocytes | Baseline | Induced Ca²⁺ influx. | Confirmed functional presence of TRPC6 channels; effect inhibited by PKC activation. | core.ac.uk |
| Cultured Mouse Podocytes | Insulin Treatment | Mimicked insulin-evoked cationic currents. | Insulin and OAG target the same population of TRPC6 channels. | nih.govphysiology.org |
| Primary Mouse Podocytes | Advanced Glycation End Products (AGEs) | Blocked the protective effect of Tangshen Formula on cell adhesion. | Confirmed that podocyte injury is mediated through TRPC6 activation. | nih.gov |
| Cultured Mouse Podocytes | Homocysteine (Hcys) Treatment | OAG-stimulated Ca²⁺ influx was enhanced by Hcys. | Linked NOD2-mediated TRPC6 expression to Hcys-induced podocyte injury. | ahajournals.orgahajournals.org |
| Cultured Podocytes | --- | Used to activate TRPC6 and study downstream effects. | TRPC6 activation leads to calpain activation and impaired autophagy. | nih.gov |
| Cultured Podocytes | Podocin Knockdown | OAG-induced TRPC6 activation was enhanced. | Podocin differentially regulates TRPC6 gating by DAG versus mechanical stretch. | nih.gov |
These investigations highlight that OAG-induced activation of TRPC6 in podocytes initiates several injurious downstream events. These include the activation of calpains, a family of calcium-dependent proteases that can lead to aberrant cytoskeletal remodeling and cell death. nih.gov The interaction between TRPC6 and calpain is a crucial factor in controlling podocyte motility and adhesion. nih.gov Moreover, impaired autophagy, a cellular process for degrading and recycling damaged components, is another key mechanism of podocyte injury in diabetic kidney disease that can be triggered by TRPC6 activation. nih.gov By using OAG, researchers can dissect the molecular steps that connect TRPC6 channel activity to these complex cellular dysfunctions, providing a clearer understanding of podocytopathies.
Analytical Methodologies and Research Applications for 1 Oleoyl 2 Acetoyl Sn Glycerol
Advanced Detection and Quantification Techniques in Biological Matrices
Accurate detection and quantification of OAG in complex biological samples are paramount to understanding its metabolic fate and mechanism of action. Researchers employ a combination of sophisticated analytical methods to achieve this.
Mass Spectrometry-Based Lipidomics for OAG Analysis
Lipidomics, the large-scale study of lipids, heavily relies on mass spectrometry (MS) for the identification and quantification of individual lipid species, including OAG. researchgate.netacs.org MS-based techniques offer high sensitivity and specificity, enabling the detection of OAG even at low concentrations within intricate biological matrices. researchgate.netscbt.com In a typical workflow, lipids are first extracted from the sample, often using a liquid-liquid extraction method with solvents like chloroform (B151607) and methanol, to separate them from other cellular components and minimize matrix effects. acs.org
Tandem mass spectrometry (MS-MS) is a powerful tool for the structural elucidation of lipids. For OAG, the precursor ion with a mass-to-charge ratio (m/z) of 399.3105, corresponding to the protonated molecule [M+H]+, can be selected and fragmented to produce a characteristic product ion spectrum. nih.gov This fragmentation pattern provides a fingerprint for unambiguous identification. The NIST Mass Spectrometry Data Center provides reference spectra for OAG, aiding in its identification in experimental samples. nih.gov
Lipidomic analyses have been successfully applied to various biological samples, including aqueous humor in studies of open-angle glaucoma (OAG) and extracellular vesicles from breast cancer cells. researchgate.netnih.gov These studies demonstrate the capability of MS to detect and quantify a wide range of lipid species, which would include OAG if present, to understand their roles in health and disease. nih.gov
Chromatographic Separation Techniques (e.g., TLC)
Chromatographic techniques are essential for separating OAG from other lipids and molecules in a sample prior to detection. Thin-layer chromatography (TLC) is a widely used method for the separation of neutral lipids. researchgate.net For OAG and its analogs, TLC can be used to assess purity, with some commercial sources specifying a purity of ≥97% or ≥98% by TLC. sigmaaldrich.comsigmaaldrich.comvwr.com Silver ion chromatography, a type of argentation chromatography, is particularly useful for separating lipids based on the number and geometry of their double bonds. aocs.org This technique can be performed on TLC plates and is effective in separating diacylglycerol derivatives. aocs.org
High-performance liquid chromatography (HPLC) offers higher resolution and is often coupled with mass spectrometry (LC-MS) for comprehensive lipid analysis. scbt.comnih.gov HPLC methods have been developed for the direct separation of diacylglycerol isomers, including 1,2-DAG, 2,3-DAG, and 1,3-DAG, without the need for derivatization. nih.gov A tandem column system, combining a silica (B1680970) gel column with a chiral stationary phase column, has proven effective for resolving these isomers. nih.gov Such separation is crucial as OAG can potentially isomerize during storage or in solution. sigmaaldrich.com
Utilization of OAG as a Molecular Tool in Biochemical Research
OAG's cell-permeable nature and its ability to activate key signaling proteins make it an invaluable tool for dissecting cellular processes. medchemexpress.comcaymanchem.commerckmillipore.commerckmillipore.commoleculardepot.com
Application as a Cell-Permeable Diacylglycerol Analog
As a synthetic analog of the second messenger diacylglycerol (DAG), OAG is widely used to activate protein kinase C (PKC). sigmaaldrich.commedchemexpress.commerckmillipore.commerckmillipore.comjci.org This activation is a key event in numerous signal transduction pathways. For instance, OAG has been shown to activate PKC in platelets, leading to the phosphorylation of a 40 kDa protein and stimulating secretion and aggregation. vwr.comcaymanchem.comashpublications.orgabcam.com It also induces superoxide (B77818) production in human neutrophils. medchemexpress.com
The effects of OAG on PKC are not limited to a single isoform. Research has shown that OAG can modulate the activity of various PKC isozymes, including PKCε, which in turn regulates Na+ channels in hippocampal neurons. jneurosci.org Studies have demonstrated that the OAG-induced reduction of Na+ current is mediated by PKC activation. jneurosci.org Furthermore, OAG has been used to study the role of PKC in the fusion of granule membranes necessary for platelet secretion. ashpublications.org
The following table summarizes the effects of OAG on PKC and downstream cellular responses in different cell types.
| Cell Type | Effect of OAG | Downstream Consequence |
| Platelets | Activates PKC | Phosphorylation of a 40 kDa protein, secretion, and aggregation. vwr.comcaymanchem.comashpublications.orgabcam.com |
| Human Neutrophils | Activates PKC | Induces superoxide production. medchemexpress.com |
| Hippocampal Neurons | Activates PKCε | Reduces peak Na+ current. jneurosci.org |
| Colonic Epithelial Cells | Activates PKC | Stimulates proliferation and reactive oxygen formation. jci.org |
Probes for Ligand-Receptor Interaction Characterization
OAG is utilized as a probe to investigate ligand-receptor interactions and the subsequent signaling cascades. For example, it has been instrumental in studying the activation of transient receptor potential canonical (TRPC) channels. nih.gov OAG can directly activate certain TRPC channels, such as TRPC3 and TRPC6, in a PKC-independent manner. nih.govjneurosci.org This allows researchers to bypass the receptor and directly probe the channel's response to DAG.
In studies on the hawkmoth Manduca sexta, OAG was used to investigate the pheromone transduction pathway, where it was found to target TRP-like channels. frontiersin.orgexlibrisgroup.com This research highlights the utility of OAG in dissecting the primary events of sensory transduction. frontiersin.org
Research on Ca2+ Entry Mechanisms
OAG is a key pharmacological tool for investigating calcium (Ca2+) entry mechanisms, particularly store-operated calcium entry (SOCE) and receptor-operated calcium entry (ROCE). nih.gov OAG has been shown to induce Ca2+ influx in various cell types, including monocytes, which is mediated by TRPC channels. moleculardepot.comnih.govdntb.gov.ua
Studies have used OAG to distinguish between capacitative Ca2+ entry and OAG-activated Ca2+ entry. medchemexpress.commoleculardepot.com In some systems, OAG can induce Ca2+ oscillations, as observed in astrocytes and C6 glioma cells, a process suggested to involve TRPC3 activation. jneurosci.org Furthermore, OAG has been shown to deplete endoplasmic reticulum (ER) Ca2+ stores and recruit the PLC/InsP3 signaling pathway in endothelial colony-forming cells. researchgate.net
Research has also explored the interplay between OAG, TRPC channels, and other proteins like Orai1. It has been found that a mutant form of Orai1 can interfere with the activation of TRPC3 by OAG, suggesting a functional interaction between these proteins in mediating Ca2+ entry. pnas.org The ability of OAG to activate TRPC6 channels has been used to demonstrate their role in SOCE in mouse brown adipocytes. cas.cz
The table below details the effects of OAG on Ca2+ signaling in various research models.
| Research Model | Effect of OAG | Implicated Channels/Pathways |
| Human Monocytes | Increased Ca2+ influx | TRPC3 and TRPC5. nih.govdntb.gov.ua |
| Astrocytes and C6 Glioma Cells | Induced large, low-frequency [Ca2+]i oscillations | TRPC3. jneurosci.org |
| Endothelial Colony Forming Cells | Depletes ER Ca2+ content and recruits PLC/InsP3 signaling | TRPC1-mediated Ca2+ influx. researchgate.net |
| Mouse Brown Adipocytes | Elicited Ca2+ entry | TRPC6. cas.cz |
| Salamander Cones | Induced rapid [Ca2+]i elevations | May involve TRPC3/6 or 7 family members. arvojournals.org |
| Mouse Muscle Fibers | Elevation of intracellular Ca2+ and Na+ | - |
In Vitro and Cell-Based Assay Systems for Functional Characterization
The functional characterization of 1-Oleoyl-2-acetoyl-sn-glycerol (OAG) predominantly relies on a variety of in vitro and cell-based assay systems. These experimental setups are crucial for elucidating its role as a synthetic, cell-permeable analog of the second messenger diacylglycerol (DAG). caymanchem.com A primary application of OAG in research is as an activator of protein kinase C (PKC), a key enzyme in numerous cellular signaling pathways. medchemexpress.combroadpharm.comsigmaaldrich.com
In vitro and cell-based assays allow for the detailed investigation of OAG's influence on specific cellular processes under controlled conditions. These methodologies have been instrumental in confirming its function as a PKC activator and in exploring its downstream effects, such as the stimulation of secretion and aggregation in blood platelets and the induction of superoxide production. medchemexpress.commerckmillipore.comsigmaaldrich.com
Protein Kinase C (PKC) Activation Assays
A fundamental use of this compound is as a direct activator of PKC in various cell types. myskinrecipes.com Researchers utilize OAG to mimic the effect of endogenous DAG, thereby triggering PKC-mediated signaling cascades. For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), OAG is employed as a positive control to stimulate PKC signaling. pubcompare.ai Similarly, it has been shown to activate PKC in platelets, leading to the phosphorylation of a 40 kDa protein. caymanchem.combiocompare.com Kinase activity assays often include OAG as a component of the lipid activator mix to ensure the effective activation of PKC family members. sinobiological.com
| Cell Type | OAG Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | Positive control for PKC signaling activation | pubcompare.ai |
| Human Platelets | Not specified | Activation of PKC, resulting in phosphorylation of a 40 kDa protein | caymanchem.combiocompare.com |
| EBV-transformed B-cells | 470 µM | Stimulation of pp60c-src phosphorylation | vwr.com |
Ion Channel Modulation and Calcium Mobilization Assays
A significant area of research involves the use of OAG to study its effects on intracellular calcium (Ca2+) levels and ion channel activity. As a DAG analog, OAG can activate certain transient receptor potential canonical (TRPC) channels, which are involved in Ca2+ influx.
Studies in primary myelofibrosis-derived endothelial colony-forming cells (PMF-ECFCs) have shown that OAG can deplete endoplasmic reticulum (ER) Ca2+ stores and induce Ca2+ entry. researchgate.net In clonal GH3 anterior pituitary cells, OAG has been demonstrated to reversibly inhibit both L-type and T-type calcium currents, with a half-maximal inhibitory concentration of approximately 25 µM. nih.gov Furthermore, in muscle fibers, OAG has been found to elevate intracellular Ca2+ and Na+ concentrations. researchgate.net These effects are often investigated using techniques like whole-cell patch-clamp and fluorescence imaging with Ca2+-sensitive dyes. researchgate.netnih.gov
| Assay System | OAG Concentration | Key Findings | Reference |
| PMF-derived Endothelial Colony Forming Cells (ECFCs) | 50 µmol/L | Depletes ER Ca2+ content and recruits the PLC/InsP3 signaling pathway. | researchgate.net |
| Clonal GH3 Anterior Pituitary Cells | 4-60 µM (IC50 ~25 µM) | Reversibly reduced both L-type and T-type Ca2+ currents. | nih.gov |
| Flexor Digitorum Brevis Muscle Fibers (Mouse) | 100 µM | Induced a significant elevation of intracellular Ca2+ and Na+ concentrations. | researchgate.net |
| HEK293 cells expressing TRPC1α/5 channels | 100 µM | Induced current inactivation, suggesting PKC-mediated inactivation. | researchgate.net |
Oxidative Burst and Superoxide Production Assays
OAG is also utilized to investigate cellular oxidative stress responses. It has been shown to stimulate superoxide generation in human neutrophils. medchemexpress.com In studies involving human cystic fibrosis macrophages, OAG is used to induce PKC-dependent activation of the NADPH oxidase, which is responsible for the production of reactive oxygen species. pubcompare.ai The oxidative burst is commonly measured using assays like the 2′,7′-dichlorofluorescein (DCF) assay, which detects the presence of reactive oxygen species through changes in fluorescence. pubcompare.ai
| Cell Type | OAG Concentration | Assay Method | Measured Effect | Reference |
| Human Neutrophils | Not specified | Not specified | Stimulates superoxide-generation. | medchemexpress.com |
| Human Cystic Fibrosis Macrophages (MDMs) | 20 µM | 2′,7′-dichlorofluorescein (DCF) assay | Induction of PKC for oxidative burst measurement. | pubcompare.ai |
Future Research Directions and Emerging Avenues for 1 Oleoyl 2 Acetoyl Sn Glycerol
Identification and Characterization of Novel OAG Effector Proteins
A primary avenue for future research lies in the identification and characterization of novel effector proteins that are specifically modulated by OAG. While Protein Kinase C (PKC) is a well-established effector, the full spectrum of proteins that bind to and are regulated by OAG remains to be fully elucidated. nih.govnih.gov
Research Findings:
Known Effectors: OAG is a known activator of PKC, inducing the phosphorylation of a 40 kDa protein in platelets. caymanchem.comabcam.com Studies have utilized OAG to probe the activation of PKC isoforms, such as PKC-α. ahajournals.org
Predicted Interactions: Computational analyses have predicted that other proteins, such as the hypothetical Leishmania major protein LmjF.36.3850, may bind to diacylglycerol with an energy value similar to that of PKCα and PKCβ. nih.gov Such predictions open the door for experimental validation of novel OAG effectors.
Proteomic Approaches: Advanced proteomic techniques offer a systematic way to identify new OAG-binding proteins. stanford.edunih.govabcam.comendocrine.org Methods like affinity-based capture and energetics-based target identification can be employed using OAG as a probe to pull down and identify interacting proteins from cell lysates. nih.gov
Table 1: Methodologies for Identifying Novel OAG Effector Proteins
| Methodology | Description | Potential for OAG Research |
| Affinity Chromatography | OAG is immobilized on a solid support to capture interacting proteins from a cell lysate. | Allows for the direct isolation of proteins that bind to OAG. |
| Energetics-Based Target ID | Changes in protein stability upon binding to OAG are measured to identify targets without modifying the OAG molecule. nih.gov | Enables the identification of effector proteins in a more native-like state. |
| Proteomic Microarrays | Arrays of proteins are screened for their ability to bind to labeled OAG. abcam.com | Offers a high-throughput method to screen large numbers of proteins for OAG binding. |
| Computational Docking | In silico methods predict the binding of OAG to protein structures. nih.gov | Can guide experimental efforts by identifying high-probability candidates for novel effectors. |
The discovery of new effector proteins will significantly broaden our understanding of the signaling networks governed by OAG and its endogenous counterpart, DAG.
Elucidation of High-Resolution Spatiotemporal Dynamics of OAG Signaling
Understanding where and when OAG signaling occurs within a cell is crucial to deciphering its specific functions. The spatiotemporal dynamics of DAG signaling are tightly controlled, with distinct pools of DAG being generated at different subcellular locations, such as the plasma membrane and the Golgi apparatus. nih.govucsd.eduresearchgate.net
Research Findings:
Differential Signaling: PKC signaling at the plasma membrane is acutely coupled to Ca2+ release, while signaling at the Golgi is sustained by prolonged DAG accumulation. nih.gov This suggests that the location of OAG/DAG generation dictates the nature and duration of the downstream signal.
Lipid Composition Matters: The fatty acid composition of diacylglycerols can determine local signaling patterns, influencing the recruitment of specific effector proteins and subsequent phosphorylation events. pnas.org This highlights the importance of using specific analogs like OAG to probe these differential effects.
Quantitative Live-Cell Imaging: Combining the uncaging of photosensitive DAG precursors with fluorescence imaging allows for the quantitative analysis of DAG dynamics and its interaction with effector proteins at a subcellular level. pnas.org
Future studies will likely focus on developing and utilizing higher-resolution imaging techniques to map the precise spatiotemporal patterns of OAG signaling in response to various stimuli.
Exploration of OAG's Role in Specific Subcellular Organelle Functions
Evidence suggests that DAG, and by extension OAG, plays significant roles in the function of various subcellular organelles beyond its well-established role at the plasma membrane.
Research Findings:
Endoplasmic Reticulum (ER) and Nuclear Envelope: OAG has been shown to deplete the ER Ca2+ content, indicating a role in regulating calcium homeostasis within this organelle. researchgate.net Furthermore, DAG is implicated in the structural integrity and fusion of the nuclear envelope, a subdomain of the ER. plos.org
Golgi Apparatus: A basal pool of DAG is enriched at the Golgi, where it is involved in sustained PKC activation and the regulation of protein transport. nih.govoup.com
Mitochondria: OAG has been observed to enhance mitochondrial calcium uptake in certain experimental conditions, suggesting a role in mitochondrial function and cell death pathways. researchgate.net
Vacuole Fusion: In yeast, the production of DAG from phosphatidylinositol-4,5-bisphosphate (PIP2) is important for vacuole fusion. nih.gov
Table 2: Subcellular Locations and Functions of Diacylglycerol (OAG) Signaling
| Organelle | Observed Role of DAG/OAG | Research Focus |
| Plasma Membrane | Acute activation of PKC, regulation of ion channels. nih.govoup.com | Elucidating the specific protein interactions and downstream pathways. |
| Golgi Apparatus | Sustained PKC activation, protein trafficking. nih.govoup.com | Understanding the role in sorting and secretion. |
| Endoplasmic Reticulum | Regulation of Ca2+ stores, nuclear envelope assembly. researchgate.netplos.org | Investigating the impact on ER stress and organelle morphology. |
| Mitochondria | Modulation of calcium uptake, potential role in apoptosis. researchgate.net | Exploring the link between DAG signaling and mitochondrial bioenergetics. |
Further research is needed to fully understand the molecular mechanisms by which OAG exerts its effects within these specific organellar contexts.
Development of Advanced OAG Probes for Live-Cell Imaging and Perturbation Studies
The development of sophisticated molecular tools is paramount for advancing our understanding of OAG signaling. This includes the creation of highly specific biosensors for real-time imaging and methods for precise spatiotemporal control of OAG activity.
Research Findings:
Genetically Encoded Biosensors: Genetically encoded DAG biosensors, often based on the C1 domain of PKC, have been developed to visualize DAG pools in living cells. oup.com These sensors can be targeted to specific organelles to investigate localized DAG dynamics. oup.com
Caged Compounds: The use of "caged" OAG analogs, which can be activated by light, allows for the precise photorelease of OAG at specific subcellular locations and times. pnas.org This technique provides unparalleled control for studying the immediate effects of OAG signaling.
Limitations of Current Probes: Current biosensors may not detect all pools of DAG, particularly those on the luminal side of organelles or those tightly bound to proteins. oup.com Therefore, there is a need for the development of probes with higher affinity and novel detection mechanisms.
Future efforts in this area will focus on creating a new generation of OAG probes with enhanced sensitivity, specificity, and functionality. This will include the development of ratiometric biosensors for more quantitative measurements and the combination of probes with perturbation tools like optogenetics to simultaneously visualize and manipulate OAG signaling pathways. The integration of such advanced probes with high-resolution microscopy techniques will undoubtedly provide unprecedented insights into the complex world of 1-Oleoyl-2-acetoyl-sn-glycerol signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
